molecular formula C9H12N2O2 B1645358 Methyl 3,5-diamino-4-methylbenzoate

Methyl 3,5-diamino-4-methylbenzoate

Cat. No.: B1645358
M. Wt: 180.2 g/mol
InChI Key: FAIUQQCVIWGFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-diamino-4-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with amino groups at positions 3 and 5, a methyl group at position 4, and a methoxycarbonyl (ester) group at position 1.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

methyl 3,5-diamino-4-methylbenzoate

InChI

InChI=1S/C9H12N2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,10-11H2,1-2H3

InChI Key

FAIUQQCVIWGFGU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1N)C(=O)OC)N

Canonical SMILES

CC1=C(C=C(C=C1N)C(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The biological and chemical properties of methyl 3,5-diamino-4-methylbenzoate are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs
Compound Name Substituent Positions Key Features Biological Activity Reference
This compound 3,5-diamino; 4-methyl High polarity due to amino groups; potential hydrogen bonding capacity Anti-inflammatory (proposed)
Methyl 3,4-diaminobenzoate 3,4-diamino Reduced steric hindrance; simpler substitution pattern Anticancer properties
Methyl 2,4-diamino-5-methylbenzoate 2,4-diamino; 5-methyl Altered electronic effects from amino group positioning Cytotoxicity in cancer lines
Methyl 3,5-dichloro-4-methylbenzoate 3,5-dichloro; 4-methyl Electron-withdrawing chlorine substituents; increased lipophilicity Antimicrobial activity
Methyl 3,5-dibromo-4-methylbenzoate 3,5-dibromo; 4-methyl Larger halogen atoms; potential for halogen bonding Used in organic synthesis
Key Observations:

Substituent Effects: Amino vs. Halogen Groups: Amino substituents (as in the target compound) enhance polarity and hydrogen bonding, favoring interactions with biological targets like enzymes. In contrast, halogenated analogs (e.g., 3,5-dichloro or dibromo derivatives) exhibit increased lipophilicity, improving membrane permeability but reducing solubility . Positional Isomerism: Shifting amino groups (e.g., from 3,5 to 3,4 positions) alters electronic distribution and steric effects, impacting bioactivity. For example, Methyl 3,4-diaminobenzoate shows anticancer activity, whereas the 3,5-diamino isomer may target inflammatory pathways .

Methyl Group Influence: The 4-methyl group in this compound contributes to steric stabilization and may modulate metabolic stability compared to unmethylated analogs like Methyl 3,5-diaminobenzoate.

Physicochemical Properties

  • Solubility: Higher than halogenated analogs due to amino groups but lower than hydroxyl-containing derivatives (e.g., Methyl 3,5-dichloro-4-hydroxybenzoate) .
  • Stability: The methyl ester group likely confers greater hydrolytic stability compared to ethyl esters (e.g., Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate) .

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